molecular formula C18H20F3NO3S2 B2378687 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2320683-77-8

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2378687
M. Wt: 419.48
InChI Key: JYCFMYAGQAQSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20F3NO3S2 and its molecular weight is 419.48. The purity is usually 95%.
BenchChem offers high-quality N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide have been synthesized and characterized, indicating their potential in various biological activities. For instance, a study by Ş. Küçükgüzel et al. (2013) reports the synthesis and characterization of celecoxib derivatives, highlighting their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Ş. Küçükgüzel et al., 2013).

Structural Studies

The structural study of derivatives similar to the compound reveals insights into the effect of substitution on supramolecular assembly. A study by Tanusri Dey et al. (2015) on nimesulide triazole derivatives discusses the nature of intermolecular interactions and their implications for molecular architecture (Tanusri Dey et al., 2015).

Biological Evaluation

Moreover, the biological evaluation of benzopyran analogues bearing class III antiarrhythmic pharmacophores has shown promising antiarrhythmic and antioxidant activities, as detailed in a study by M. Koufaki et al. (2006), which combines the hydroxy-benzopyran ring of vitamin E with the methylsulfonylaminophenyl group (M. Koufaki et al., 2006).

Mechanistic Insights

Research also provides mechanistic insights into chemical reactions involving similar compounds. For example, P. Králová et al. (2019) discuss the rearrangement of threonine and serine-based N-(3-Phenylprop-2-yn-1-yl) sulfonamides, leading to unexpected pyrrolidin-3-ones, which sheds light on the scope and limitations of such transformations (P. Králová et al., 2019).

Proton-Donating Ability and Molecular Interactions

The proton-donating ability and molecular interactions of derivatives have been explored, providing a deeper understanding of their chemical properties. A study by L. Oznobikhina et al. (2009) on the proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide highlights its potential in forming hydrogen bonds and its implications for molecular structure (L. Oznobikhina et al., 2009).

properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO3S2/c19-18(20,21)15-3-1-14(2-4-15)12-27(23,24)22-13-17(6-8-25-9-7-17)16-5-10-26-11-16/h1-5,10-11,22H,6-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCFMYAGQAQSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.